molecular formula C26H21NO4 B11086282 1-methyl-N-(4-methylphenyl)-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

1-methyl-N-(4-methylphenyl)-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B11086282
M. Wt: 411.4 g/mol
InChI Key: ZCAFZRHANIOLSM-UHFFFAOYSA-N
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Description

1-BENZOYL-1-METHYL-N-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that includes benzoyl, methyl, and chromene moieties

Preparation Methods

The synthesis of 1-BENZOYL-1-METHYL-N-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of a benzoyl derivative with a methylphenyl compound under controlled conditions. The reaction typically requires a solvent such as 1,4-dioxane and catalysts like thionyl chloride and triethylamine . Industrial production methods may involve continuous flow microreactor systems to optimize reaction kinetics and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-BENZOYL-1-METHYL-N-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting proteins like FtsZ, which is crucial for bacterial cytokinesis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar compounds include other benzoyl and chromene derivatives, such as:

Compared to these compounds, 1-BENZOYL-1-METHYL-N-(4-METHYLPHENYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is unique due to its cyclopropa[c]chromene structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H21NO4

Molecular Weight

411.4 g/mol

IUPAC Name

1-benzoyl-1-methyl-N-(4-methylphenyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C26H21NO4/c1-16-12-14-18(15-13-16)27-23(29)26-21(19-10-6-7-11-20(19)31-24(26)30)25(26,2)22(28)17-8-4-3-5-9-17/h3-15,21H,1-2H3,(H,27,29)

InChI Key

ZCAFZRHANIOLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C23C(C2(C)C(=O)C4=CC=CC=C4)C5=CC=CC=C5OC3=O

Origin of Product

United States

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